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molecular formula CH5N3 B092328 Guanidine CAS No. 113-00-8

Guanidine

Cat. No. B092328
M. Wt: 59.07 g/mol
InChI Key: ZRALSGWEFCBTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000014B2

Procedure details

Pyridonyl guanidine compound (Z)—N-(((3-chloro-4-fluorobenzyl)amino)((6-hydroxypyridin-2-yl)amino)methylene)-4-(trifluoromethyl)benzamide was prepared based on the procedures described in Example 1. Then, (Z)-N-(((3-chloro-4-fluorobenzyl)amino)((6-hydroxypyridin-2-yl)amino)methylene)-4-(trifluoromethyl)benzamide (0.1 g, 0.214 mmol) was dissolved in pyridine (1 mL) with 4-dimethylaminopyridine (0.026 g, 0.214 mmol) under nitrogen at room temperature and acetic anhydride was added (0.022 g, 0.214 mmol). The reaction mixture was stirred at room temperature for 4 h forming a thick white slurry. Analysis by RP-HPLC indicated a ˜1:1 mixture of starting material and product. Additional pyridine (approximately 0.5 mL) and acetic anhydride (˜10 uL) were added. Stirring was continued for another 4 h then the mixture was diluted with water and ethyl acetate. Saturated aqueous NH4Cl was added to the mixture and the layers were separated. The organic layer was washed with water then brine and dried (MgSO4). Chromatography, eluting with 30-50% ethyl acetate in hexanes, gave a white solid which was triturated with diethyl ether to provide (E)-N—((N-(3-chloro-4-fluorobenzyl)acetamido)((6-hydroxypyridin-2-yl)amino)methylene)-4-(trifluoromethyl)benzamide (52 mg, 48%).
Quantity
10 μL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.026 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:29]=[CH:30][C:31]=1[F:32])[CH2:5][NH:6]/[C:7](/[NH:21][C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([OH:28])[N:23]=1)=[N:8]/[C:9](=[O:20])[C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=1.[C:33](OC(=O)C)(=[O:35])[CH3:34].[NH4+].[Cl-]>N1C=CC=CC=1.CN(C)C1C=CN=CC=1.O.C(OCC)(=O)C>[NH2:8][C:7]([NH2:21])=[NH:6].[Cl:1][C:2]1[CH:3]=[C:4]([CH:29]=[CH:30][C:31]=1[F:32])[CH2:5][N:6](/[C:7](/[NH:21][C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([OH:28])[N:23]=1)=[N:8]/[C:9](=[O:20])[C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:17])[F:18])=[CH:12][CH:11]=1)[C:33](=[O:35])[CH3:34] |f:2.3|

Inputs

Step One
Name
Quantity
10 μL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC=1C=C(CN/C(=N/C(C2=CC=C(C=C2)C(F)(F)F)=O)/NC2=NC(=CC=C2)O)C=CC1F
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
0.026 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming a thick white slurry
ADDITION
Type
ADDITION
Details
a ˜1:1 mixture of starting material and product
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for another 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine and dried (MgSO4)
WASH
Type
WASH
Details
Chromatography, eluting with 30-50% ethyl acetate in hexanes
CUSTOM
Type
CUSTOM
Details
gave a white solid which
CUSTOM
Type
CUSTOM
Details
was triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC(=N)N
Name
Type
product
Smiles
ClC=1C=C(CN(C(C)=O)\C(=N\C(C2=CC=C(C=C2)C(F)(F)F)=O)\NC2=NC(=CC=C2)O)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 52 mg
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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